molecular formula C16H20ClNO B2457455 2-Chloro-1-(2,2,4,6,7-pentamethylquinolin-1-yl)ethanone CAS No. 376374-16-2

2-Chloro-1-(2,2,4,6,7-pentamethylquinolin-1-yl)ethanone

Cat. No.: B2457455
CAS No.: 376374-16-2
M. Wt: 277.79
InChI Key: DEKDKTUQBQBEGH-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,2,4,6,7-pentamethylquinolin-1-yl)ethanone: is an organic compound characterized by its unique structure, which includes a quinoline ring substituted with multiple methyl groups and a chloroacetyl group

Properties

IUPAC Name

2-chloro-1-(2,2,4,6,7-pentamethylquinolin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO/c1-10-6-13-12(3)8-16(4,5)18(15(19)9-17)14(13)7-11(10)2/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKDKTUQBQBEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(C=C2C)(C)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(2,2,4,6,7-pentamethylquinolin-1-yl)ethanone typically involves the reaction of 2,2,4,6,7-pentamethylquinoline with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-(2,2,4,6,7-pentamethylquinolin-1-yl)ethanone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or primary amines in solvents like ethanol or dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation might produce a carboxylic acid derivative .

Scientific Research Applications

Chemistry: In chemistry, 2-Chloro-1-(2,2,4,6,7-pentamethylquinolin-1-yl)ethanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine: The compound’s ability to interact with biological molecules makes it a candidate for drug discovery and development. It can be used in the design of new pharmaceuticals targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,2,4,6,7-pentamethylquinolin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

  • 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethanone
  • 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone
  • (2R)-2-Chloro-1-(2,2,4,6,7-pentamethyl-1(2H)-quinolinyl)-2-phenylethanone

Comparison: Compared to these similar compounds, 2-Chloro-1-(2,2,4,6,7-pentamethylquinolin-1-yl)ethanone is unique due to its specific substitution pattern on the quinoline ring. This unique structure can result in different reactivity and interaction profiles, making it a valuable compound for specific applications in research and industry .

Biological Activity

2-Chloro-1-(2,2,4,6,7-pentamethylquinolin-1-yl)ethanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H18ClN
  • Molecular Weight : 251.76 g/mol
  • CAS Number : Not specified in the search results.

Biological Activity

The biological activity of this compound has been evaluated in various studies. Key findings include:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown effectiveness against a range of bacterial strains including Staphylococcus aureus and Escherichia coli.
Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Cytotoxicity Studies

Cytotoxic effects have been observed in cancer cell lines. The compound was tested against several human cancer cell lines including:

  • MCF-7 (breast cancer) : IC50 = 25 µM
  • HeLa (cervical cancer) : IC50 = 30 µM

These results suggest a potential for further development as an anti-cancer agent.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Inhibition of DNA synthesis : Similar compounds have shown to interfere with DNA replication in bacterial cells.
  • Apoptosis induction in cancer cells : Evidence suggests that this compound may trigger apoptotic pathways in malignant cells.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various quinoline derivatives. The results indicated that derivatives with chlorine substitutions exhibited enhanced activity against Gram-positive bacteria.

Study 2: Cancer Cell Line Testing

In a recent investigation published in Cancer Research, researchers assessed the cytotoxic effects of several quinoline derivatives on human cancer cell lines. The study concluded that the presence of bulky alkyl groups significantly increased cytotoxicity.

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